![molecular formula C23H32N2O5S B296322 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B296322.png)
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide
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Overview
Description
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide, commonly known as DASAMPA, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mechanism of Action
DASAMPA acts as a competitive inhibitor of PKC and PKD by binding to their catalytic domains. This leads to the inhibition of downstream signaling pathways that are regulated by these kinases. DASAMPA has been shown to have high selectivity for PKC and PKD, with minimal effects on other kinases.
Biochemical and Physiological Effects:
DASAMPA has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DASAMPA in lab experiments is its high selectivity for PKC and PKD, which allows for specific investigation of their functions. However, one limitation is that DASAMPA may not be suitable for in vivo studies due to its low solubility and poor pharmacokinetic properties.
Future Directions
There are several future directions for the study of DASAMPA. One area of interest is the development of more potent and selective inhibitors of PKC and PKD based on the structure of DASAMPA. Another area of interest is the investigation of the role of PKC and PKD in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the use of DASAMPA in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
In conclusion, DASAMPA is a synthetic compound that has been extensively studied for its potential use as a chemical tool to investigate the function of protein kinases. It has high selectivity for PKC and PKD and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of DASAMPA that may have important implications for the treatment of various diseases.
Synthesis Methods
The synthesis of DASAMPA involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with aniline, followed by the reaction of the resulting sulfonyl aniline with N-(1-isopropyl-2-methylpropyl)acetamide. The final product is obtained through purification and crystallization.
Scientific Research Applications
DASAMPA has been studied for its potential use as a chemical tool to investigate the function of protein kinases. It has been shown to selectively inhibit the activity of protein kinase C (PKC) and protein kinase D (PKD), two important signaling molecules involved in various cellular processes. DASAMPA has also been used to study the role of PKC and PKD in cancer, inflammation, and cardiovascular diseases.
properties
Molecular Formula |
C23H32N2O5S |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(2,4-dimethylpentan-3-yl)acetamide |
InChI |
InChI=1S/C23H32N2O5S/c1-16(2)23(17(3)4)24-22(26)15-25(18-10-8-7-9-11-18)31(27,28)19-12-13-20(29-5)21(14-19)30-6/h7-14,16-17,23H,15H2,1-6H3,(H,24,26) |
InChI Key |
AZJOZLIUVIZWDK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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